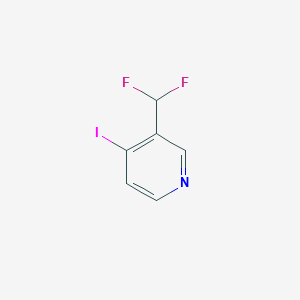

3-(Difluoromethyl)-4-iodopyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H4F2IN |

|---|---|

Molecular Weight |

255.00 g/mol |

IUPAC Name |

3-(difluoromethyl)-4-iodopyridine |

InChI |

InChI=1S/C6H4F2IN/c7-6(8)4-3-10-2-1-5(4)9/h1-3,6H |

InChI Key |

DEJXYHIJIAIDAN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC(=C1I)C(F)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Difluoromethyl 4 Iodopyridine

Approaches to C-H Difluoromethylation of Pyridine (B92270) Systems

Directly converting a C-H bond on a pyridine ring to a C-CF₂H bond is a highly efficient and atom-economical strategy. Recent advancements have focused on achieving high regioselectivity, a significant challenge in pyridine chemistry.

Radical-Mediated Regioselective Difluoromethylation Pathways

Radical-based methods have emerged as powerful tools for the C-H difluoromethylation of pyridines. These approaches often rely on the generation of a difluoromethyl radical, which then engages with the pyridine ring. Controlling the position of this addition is paramount.

A groundbreaking strategy for controlling the regioselectivity of difluoromethylation involves the use of dearomatized oxazino-pyridine intermediates. researchgate.netresearchgate.netresearchgate.net These intermediates are readily formed from the reaction of pyridines with reagents like dimethylacetylene dicarboxylate (DMAD) and methyl pyruvate. thieme-connect.com The resulting oxazino-pyridine, a dienamine-type structure, exhibits altered reactivity compared to the parent pyridine. researchgate.net

This method allows for a switchable, site-selective C-H difluoromethylation. researchgate.netnih.gov The oxazino-pyridine intermediate directs a radical-mediated difluoromethylation to the meta-position (C3) of the original pyridine ring. researchgate.netresearchgate.net Conversely, by treating the oxazino-pyridine with acid, it can be converted in situ to a pyridinium (B92312) salt. This salt then undergoes a Minisci-type radical alkylation, directing the difluoromethyl group to the para-position (C4). researchgate.netresearchgate.netthieme-connect.com This dual reactivity provides a versatile platform for accessing either meta- or para-difluoromethylated pyridines from a common precursor. researchgate.net A suitable difluoromethyl radical source for the meta-selective pathway is 2,2-difluoro-2-iodo-1-phenylethan-1-one, while bis(difluoroacetyl)peroxide is effective for the para-selective reaction on the pyridinium salt. thieme-connect.com

Table 1: Regioselective Difluoromethylation via Oxazino-pyridine Intermediates thieme-connect.com

| Product | Yield | Selectivity Notes |

|---|---|---|

| 5 | 68% | mono/di = 17:1 |

| 6 | 70% | mono/di > 20:1 |

| 7 | 43% | rr = 6:1, mono/di = 19:1 |

| 13 | 60% | meta-selective |

| 14 (from loratidine) | 57% | para-selective |

Transition metal catalysis offers another avenue for the direct C-H difluoromethylation of pyridine systems, often proceeding through radical pathways. beilstein-journals.org These methods are a cornerstone of modern synthetic chemistry for creating C-F bonds. beilstein-journals.orgresearchgate.net The functionalization of pyridine C(sp²)–H bonds has been a subject of intense research over the past two decades. nih.gov

Various transition metals, including palladium, copper, and iron, have been employed to facilitate this transformation. beilstein-journals.orgrsc.org For instance, photocatalytic methods using organic dyes or metal complexes can generate difluoromethyl radicals from precursors like difluoroacetic anhydride (B1165640) under visible light irradiation. rsc.org These radicals then add to the electron-deficient pyridine ring. The regioselectivity of these reactions can be influenced by the electronic properties of the pyridine substrate and the specific reaction conditions. nih.gov Generally, in Minisci-type reactions, nucleophilic radicals preferentially attack protonated pyridines at the α and γ positions (C2 and C4). nih.gov

While many methods focus on the C2 and C4 positions, achieving C3 (meta) selectivity in direct C-H functionalization remains a challenge, highlighting the significance of the oxazino-pyridine strategy. researchgate.netresearchgate.net

Strategies Involving Pre-functionalized Pyridine Rings

An alternative to direct C-H activation is the use of a pre-functionalized pyridine, where a leaving group such as a halogen is replaced by a difluoromethyl group through a cross-coupling reaction.

Catalytic Cross-Coupling for Difluoromethyl Group Introduction

Palladium-catalyzed cross-coupling reactions are a robust and widely used method for forming carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for introducing fluorinated moieties. nih.govresearchgate.net

The synthesis of difluoromethylated arenes and heteroarenes via palladium catalysis has seen significant progress. rsc.org These methods typically involve the cross-coupling of an aryl or heteroaryl halide (like 4-iodopyridine) with a difluoromethylating agent. sci-hub.se

One common and effective reagent is (difluoromethyl)trimethylsilane (B44995) (TMSCF₂H). sci-hub.se Palladium catalysts, often supported by specialized phosphine (B1218219) ligands such as BrettPhos or PtBu₃, can effectively couple TMSCF₂H with aryl chlorides and bromides. sci-hub.senorthwestern.edunih.gov These reactions provide access to a variety of difluoromethylated aromatics in good yields. northwestern.edu For example, the synthesis of 2-chloro-4-(difluoromethyl)pyridine (B598245) has been achieved through a copper-mediated direct difluoromethylation of 2-chloro-4-iodopyridine (B15674) using TMSCF₂H. unimi.it The development of cooperative Pd/Ag catalytic systems has also been crucial for overcoming challenges in the transmetalation step with TMSCF₂H. rsc.org

Another important class of reagents is difluoromethyl zinc complexes. rsc.org Negishi-type cross-coupling reactions, which utilize organozinc reagents, can be employed for the difluoromethylation of (hetero)aryl halides. rsc.orgorganic-chemistry.org For instance, the reagent [(TMEDA)Zn(CF₂H)₂], prepared from difluoroiodomethane (B73695) and diethylzinc, has been successfully used in palladium-catalyzed couplings with a range of electron-rich and electron-deficient heteroaryl halides. rsc.org These reactions generally proceed under mild conditions and tolerate a wide array of functional groups. nih.gov

Table 2: Examples of Palladium-Catalyzed Difluoromethylation of Aryl Halides sci-hub.se

| Catalyst System | Substrate | Product Yield |

|---|---|---|

| Pd(dba)₂/BrettPhos | 4-Chloroanisole | 79% |

| Pd(PtBu₃)₂ | 4-Chloroanisole | 81% |

Copper-Mediated and Copper-Catalyzed Difluoromethylation

The introduction of a difluoromethyl (CHF2) group onto an aromatic ring is a critical transformation in the synthesis of many modern pharmaceuticals and agrochemicals. Copper-mediated and copper-catalyzed methods have emerged as powerful tools for this purpose, offering mild and efficient routes to difluoromethylated arenes and heterocycles. acs.orgbeilstein-journals.org

One prominent strategy involves the copper-promoted cross-coupling of a halopyridine with a difluoromethyl source. For instance, the reaction of an iodopyridine with a reagent like (trifluoromethyl)trimethylsilane (B129416) (TMSCF3) in the presence of a copper salt can lead to the formation of the corresponding difluoromethylpyridine. acs.org While direct difluoromethylation of aryl halides using TMSCF2H and a copper catalyst has been developed, these reactions often show high efficacy for electron-deficient aryl iodides. acs.org

A two-step sequence is also a viable approach. This involves a copper-catalyzed cross-coupling of an aryl iodide with an α-silyldifluoroacetate, followed by hydrolysis and decarboxylation to yield the difluoromethylated arene. beilstein-journals.orgrsc.org This method has been successfully applied to the synthesis of various difluoromethyl aromatics. beilstein-journals.org However, the final decarboxylation step can be challenging and sometimes requires high temperatures, being most effective for electron-deficient substrates like iodopyridines. rsc.org

Table 1: Examples of Copper-Mediated/Catalyzed Difluoromethylation Reactions

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| Aryl Iodides | TMSCF2H, CuI, CsF | Aryl-CF2H | High | acs.org |

| Aryl Iodides | Ethyl 2,2-difluoro-2-(trimethylsilyl)acetate, CuI; then hydrolysis and decarboxylation | Aryl-CF2H | Moderate to Good | beilstein-journals.orgrsc.org |

| Halopyridines | Et-difluoro(trimethylsilyl)acetate, Cu catalyst; then decarboxylation | Difluoromethylated pyridines | N/A | acs.org |

| Heteroarenes | TMSCF2H, CuCN, 9,10-phenanthrenequinone, t-BuOK | Difluoromethylated heteroarenes | Up to 87% | beilstein-journals.org |

Negishi-Type Cross-Coupling Reactions

Negishi cross-coupling, which pairs an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst, is a robust method for forming carbon-carbon bonds. researchgate.net This reaction is particularly useful for the synthesis of functionalized pyridines, a class of compounds that can be challenging to prepare using other cross-coupling methods like Suzuki-Miyaura reactions, where 2-pyridyl boron reagents often exhibit instability and poor reactivity. researchgate.net

The synthesis of 3-(difluoromethyl)-4-iodopyridine could be envisioned through a Negishi coupling strategy. One potential route would involve the coupling of a 4-iodopyridine (B57791) bearing a suitable protecting group or precursor for the difluoromethyl group at the 3-position with an appropriate organozinc reagent. Alternatively, a 3-(difluoromethyl)pyridine (B1298654) derivative could be functionalized at the 4-position. For instance, a 4-pyridylzinc reagent could be coupled with an electrophile. Recent advancements have demonstrated that 4-sodiopyridine, generated by the action of n-butylsodium, can be transmetalated to the corresponding zinc chloride and subsequently used in Negishi cross-coupling reactions with various aromatic and heteroaromatic halides. chemrxiv.orgnih.govchemrxiv.org This approach allows for the late-stage installation of 4-pyridyl fragments into complex molecules. chemrxiv.orgnih.gov

Table 2: Key Features of Negishi Coupling for Pyridine Functionalization

| Feature | Description | Reference |

| Catalyst | Typically Pd(PPh3)4 or other palladium/nickel complexes. | researchgate.net |

| Organometallic Reagent | Organozinc compounds (e.g., 2-pyridylzinc reagents, 4-pyridylzinc reagents). | researchgate.netchemrxiv.orgnih.gov |

| Electrophile | (Hetero)aryl halides or triflates. | researchgate.netchemrxiv.orgnih.gov |

| Advantages | Overcomes instability issues of 2-pyridylboron reagents; good functional group tolerance. | researchgate.net |

| Recent Advances | Use of 4-sodiopyridines as precursors to 4-pyridylzinc reagents for C4-functionalization. | chemrxiv.orgnih.govchemrxiv.org |

Regioselective Halogenation (Iodination) Strategies

Achieving regioselective functionalization of the pyridine ring is a significant challenge in organic synthesis due to the directing influence of the nitrogen atom. chemrxiv.org However, several strategies have been developed to control the position of substitution, particularly for the introduction of a halogen atom like iodine.

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic compounds. In the context of pyridines, a directing group (DG) on the ring guides a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position. The resulting organometallic intermediate can then be trapped with an electrophile, such as iodine, to introduce a substituent at a specific site. acs.org

For the synthesis of this compound, a plausible strategy would involve a pyridine precursor with a difluoromethyl group at the 3-position. The nitrogen atom of the pyridine ring can act as a directing group, although its influence generally favors functionalization at the C2 and C6 positions. chemrxiv.org However, the presence of other substituents can significantly alter the regioselectivity. For instance, a directing group at the 3-position could potentially direct metalation to the C4 position. The choice of the metalating agent is also crucial; lithium amides like LDA or lithium zincate bases can provide different regioselectivities compared to alkyllithiums. znaturforsch.com Following successful metalation at the C4 position, quenching the reaction with an iodine source like molecular iodine (I2) would yield the desired 4-iodopyridine derivative. znaturforsch.com

Pyridyne chemistry offers a unique pathway for the difunctionalization of the pyridine ring. rsc.org Pyridynes are highly reactive intermediates, analogous to benzynes, that can be generated from appropriately substituted halopyridines. rsc.orgchemistryviews.org These intermediates can then undergo regioselective addition of a nucleophile and an electrophile in a single pot.

A strategy for synthesizing 3,4-disubstituted pyridines involves the generation of a 3,4-pyridyne intermediate. rsc.orgchemistryviews.org This can be achieved, for example, from a 3-chloropyridine (B48278) derivative through lithiation and subsequent elimination. rsc.orgchemistryviews.org The addition of an organomagnesium reagent to the pyridyne can occur regioselectively at the 4-position, influenced by coordinating groups at the 2-position. The resulting 3-pyridylmagnesium species can then be trapped with an electrophile at the 3-position. rsc.org To apply this to the synthesis of this compound, one could envision a scenario where the electrophilic quench introduces the iodine atom at the 4-position and the difluoromethyl group (or a precursor) is introduced via the organomagnesium reagent at the 3-position, or vice-versa, depending on the specific pyridyne precursor and reaction sequence.

Multi-step Convergent and Divergent Synthetic Routes

The construction of complex molecules like this compound often relies on multi-step synthetic sequences that start from simple, readily available precursors. These routes can be either convergent, where different fragments are synthesized separately and then joined, or divergent, where a common intermediate is elaborated into a variety of final products.

A common strategy for synthesizing substituted pyridines is to start with a simple, commercially available pyridine derivative and introduce the desired functional groups in a stepwise manner. For example, a synthetic route to 4-(difluoromethyl)pyridin-2-amine (B599231) has been developed starting from 4-(difluoromethyl)pyridine. unimi.itacs.org This involves an initial oxidation to the pyridine-N-oxide, followed by amination. unimi.itacs.org A similar step-wise approach could be envisioned for this compound.

One could start with a commercially available iodopyridine, such as 3-iodopyridine, and introduce the difluoromethyl group. chemicalbook.com Alternatively, one could begin with a pyridine bearing a group that can be converted into an iodo-substituent, such as a bromo or chloro group, or even a hydroxyl group that can be transformed into a triflate for subsequent coupling reactions. The difluoromethyl group could be introduced using the copper-catalyzed methods discussed previously.

Another approach involves the construction of the pyridine ring itself. The Hantzsch pyridine synthesis, for example, allows for the construction of dihydropyridines from β-ketoesters, an aldehyde, and ammonia (B1221849) or an ammonia source, which can then be oxidized to the corresponding pyridine. youtube.com By choosing appropriately functionalized starting materials, one could potentially construct a pyridine ring already bearing the difluoromethyl and iodo precursors.

Development of Scalable Synthetic Procedures and Process Optimization

The industrial-scale production of this compound necessitates synthetic routes that are not only high-yielding but also economically practical and safe. Process optimization is a key aspect of this, involving the careful selection of reagents, solvents, and reaction conditions to maximize efficiency and minimize waste.

A significant challenge in synthesizing this compound is the introduction of the difluoromethyl (CF₂H) group and the iodine atom onto the pyridine ring. One common strategy involves a halogen exchange reaction, where a more readily available 4-chloropyridine (B1293800) derivative is converted to the desired 4-iodopyridine. For instance, 4-chloropyridine hydrochloride can react with sodium iodide in acetonitrile (B52724) to achieve this transformation. However, such reactions can sometimes result in low yields or decomposition of the starting material under harsh conditions. thieme-connect.com

The introduction of the difluoromethyl group itself is a critical step. While various methods exist, copper-mediated cross-coupling reactions are prevalent. rsc.orgsemanticscholar.org For example, aryl iodides can be coupled with a difluoromethyl source like (trifluoromethyl)trimethylsilane (TMSCF₂H) in the presence of a copper(I) salt. rsc.org Optimization of these reactions is crucial, as factors like reagent stoichiometry and the stability of the copper-difluoromethyl intermediate significantly impact the yield. rsc.org

The final iodination step often starts from a precursor like 2-chloro-4-(difluoromethyl)pyridine. unimi.it The development of efficient halogen exchange methods, such as silyl-mediated displacement, offers a potential route for converting chloro- or bromopyridines to their iodo counterparts. epfl.ch

Below is a table summarizing key aspects of scalable synthetic strategies.

| Starting Material | Key Transformation | Reagents/Conditions | Scale | Advantages/Challenges |

| 4-Chloropyridine derivative | Halogen Exchange | Sodium Iodide, Acetonitrile | Lab-scale | Direct but can have yield/stability issues. thieme-connect.com |

| 2,2-Difluoroacetic anhydride | Multi-step one-pot synthesis | Various, leading to cyclization | Kilogram-scale | High overall yield, avoids hazardous steps, chromatography-free. acs.orgunimi.it |

| Aryl Iodide | Copper-mediated Difluoromethylation | TMSCF₂H, CuI, CsF | Lab to gram-scale | Direct introduction of CF₂H group; requires careful control of conditions. rsc.org |

| 2-Chloro-4-(difluoromethyl)pyridine | Halogen Exchange | e.g., Iodotrimethylsilane | Lab-scale | Final step to introduce iodine; efficiency depends on method. unimi.itepfl.ch |

Isolation and Characterization of Key Synthetic Intermediates

The successful synthesis of this compound on a large scale is critically dependent on the ability to isolate and rigorously characterize the key intermediates formed at each stage. This ensures the correct chemical transformations have occurred and helps to control the purity of the final product.

In multi-step syntheses, intermediates are isolated and their structures are confirmed using a combination of spectroscopic and analytical techniques. For instance, in a synthetic route proceeding via a pyridine ring closure, intermediates such as (E)-3-(difluoromethyl)-5-ethoxy-3-hydroxypent-4-enenitrile and N-(4-(difluoromethyl)pyridin-2-yl)-O-methylhydroxylamine have been isolated. unimi.it The structures of these compounds were confirmed by methods including X-ray crystallography, which provides unambiguous proof of their three-dimensional structure. unimi.it

The table below details the characterization data for representative synthetic intermediates.

| Intermediate Compound Name | Precursor To | Isolation Method | Characterization Techniques |

| (E)-3-(Difluoromethyl)-5-ethoxy-3-hydroxypent-4-enenitrile | Cyclized Pyridine Ring | Extraction, Washing | NMR Spectroscopy, Mass Spectrometry |

| 3-(Difluoromethyl)-3-hydroxy-5-(methoxyimino)pentanenitrile | Cyclized Pyridine Ring | Not Isolated (One-pot) | In-situ reaction monitoring (e.g., TLC, LC-MS) |

| N-(4-(Difluoromethyl)pyridin-2-yl)-O-methylhydroxylamine | 4-(Difluoromethyl)pyridin-2-amine | Crystallization | X-ray Crystallography, NMR, Mass Spectrometry |

| 2-Chloro-4-(difluoromethyl)pyridine | This compound | Distillation or Chromatography | NMR, GC-MS |

This meticulous approach of isolating and characterizing intermediates is a cornerstone of modern process chemistry, enabling the reliable and scalable production of complex molecules like this compound.

Transformational Chemistry and Reactivity Profiles of 3 Difluoromethyl 4 Iodopyridine

Reactivity at the C-I Bond: Cross-Coupling and Organometallic Transformations

The carbon-iodine bond at the C4 position of the pyridine (B92270) ring is the primary site for a variety of palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond, compared to C-Br or C-Cl bonds, allows these reactions to proceed under relatively mild conditions, making it an ideal handle for introducing molecular complexity.

Suzuki-Miyaura Cross-Coupling Reactions with Organoboron Reagents

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. sigmaaldrich.comlibretexts.org This reaction typically involves the palladium-catalyzed coupling of an organohalide with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a base. libretexts.org The general mechanism involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.orgnih.gov

For 3-(difluoromethyl)-4-iodopyridine, the Suzuki-Miyaura reaction provides a direct route to 4-aryl- or 4-vinyl-substituted 3-(difluoromethyl)pyridines. These products are of significant interest in pharmaceutical research. For instance, the coupling of a this compound derivative with a substituted phenylboronic acid has been utilized in the synthesis of complex heterocyclic compounds. googleapis.com The reactivity of the C-I bond allows for efficient coupling, and the reaction conditions are generally tolerant of the difluoromethyl group. The choice of catalyst, ligand, and base is crucial for optimizing reaction yields and minimizing side reactions. sigmaaldrich.com

| Coupling Partner | Catalyst/Ligand | Base | Product |

| (3-ethoxy-4-methoxyphenyl)boronic acid | Pd catalyst | Base | 4-(3-ethoxy-4-methoxyphenyl)-3-(difluoromethyl)pyridine googleapis.com |

| Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | 3-(difluoromethyl)-4-phenylpyridine |

| Vinylboronic acid pinacol (B44631) ester | Pd(dppf)Cl₂ | Na₂CO₃ | 3-(difluoromethyl)-4-vinylpyridine |

Heck and Stille Cross-Coupling Reactions

The Heck and Stille reactions offer alternative strategies for C-C bond formation at the C4 position. The Heck reaction couples the aryl iodide with an alkene to form a substituted alkene, while the Stille reaction utilizes an organostannane reagent. wikipedia.orgorganic-chemistry.org

The Heck reaction , also known as the Mizoroki-Heck reaction, involves the reaction of an unsaturated halide with an alkene, catalyzed by palladium in the presence of a base. wikipedia.orgorganic-chemistry.org The reaction typically proceeds via a Pd(0)/Pd(II) catalytic cycle, leading to the formation of a new C-C bond with substitution on the alkene. wikipedia.org While specific examples for this compound are not prevalent, the high reactivity of aryl iodides makes them excellent substrates for this transformation. The reaction would be expected to couple with various alkenes, such as acrylates or styrenes, to yield 4-vinyl-substituted pyridine derivatives.

The Stille reaction is a versatile cross-coupling method that pairs the organohalide with an organostannane. organic-chemistry.orgwikipedia.org A key advantage of the Stille reaction is the stability and functional group tolerance of the organostannane reagents. wikipedia.org The mechanism is similar to other palladium-catalyzed couplings, involving oxidative addition, transmetalation, and reductive elimination. openochem.org Studies on analogous substrates, such as 3-amino-4-iodopyridines, have demonstrated successful Stille couplings. researchgate.net This suggests that this compound would readily couple with a variety of organostannanes (e.g., vinyl-, aryl-, or alkynylstannanes) to produce the corresponding functionalized pyridines. A significant drawback, however, is the toxicity of the tin-based reagents and byproducts. organic-chemistry.org

| Reaction | Coupling Partner | Typical Catalyst | Product Type |

| Heck | Styrene | Pd(OAc)₂ / P(o-tol)₃ | 4-Styryl-3-(difluoromethyl)pyridine |

| Heck | n-Butyl acrylate | Pd(OAc)₂ | (E)-n-Butyl 3-(3-(difluoromethyl)pyridin-4-yl)acrylate |

| Stille | Tributyl(vinyl)tin | Pd(PPh₃)₄ | 3-(difluoromethyl)-4-vinylpyridine researchgate.net |

| Stille | Tributyl(phenyl)tin | Pd(PPh₃)₄ / CuI | 3-(difluoromethyl)-4-phenylpyridine organic-chemistry.org |

Buchwald-Hartwig Amination and Other C-N Bond Formations

The Buchwald-Hartwig amination is a premier method for the synthesis of aryl amines from aryl halides. numberanalytics.comorganic-chemistry.org This palladium-catalyzed reaction has revolutionized the formation of C-N bonds, offering broad substrate scope and high functional group tolerance under relatively mild conditions. numberanalytics.comnih.gov The catalytic cycle involves the oxidative addition of the aryl halide to Pd(0), followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to furnish the C-N bond and regenerate the Pd(0) catalyst. numberanalytics.com

While direct amination of this compound is not explicitly detailed, closely related transformations highlight its feasibility. For example, the synthesis of 4-(difluoromethyl)pyridin-2-amine (B599231), a key pharmaceutical intermediate, has been achieved from 2-chloro-4-(difluoromethyl)pyridine (B598245) via a Buchwald-Hartwig amination using tert-butyl carbamate (B1207046) as an ammonia (B1221849) surrogate, followed by deprotection. acs.org This demonstrates that the difluoromethylpyridine core is stable to the reaction conditions and that the C-X bond (in this case, C-Cl) is readily aminated. Given that C-I bonds are more reactive than C-Cl bonds in this context, this compound is expected to be an excellent substrate for Buchwald-Hartwig aminations with a wide range of primary and secondary amines.

| Amine Partner | Catalyst/Ligand | Base | Product | Reference |

| tert-Butyl carbamate | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | tert-Butyl (4-(difluoromethyl)pyridin-2-yl)carbamate | acs.org |

| Morpholine | [(CyPF-tBu)PdCl₂] | NaOtBu | 4-Morpholino-3-(difluoromethyl)pyridine | organic-chemistry.orgrsc.org |

| Aniline | Pd(OAc)₂ / BINAP | NaOtBu | N-Phenyl-3-(difluoromethyl)pyridin-4-amine | nih.gov |

Regioselective Metalation as a Gateway to Diverse Functionalizations

Halogen-metal exchange is a fundamental organometallic transformation for the functionalization of aryl halides. Typically, an organolithium or Grignard reagent is used to swap the halogen atom, creating a nucleophilic organometallic species that can be trapped with various electrophiles. However, the regioselective metalation of fluorinated pyridines can be complex.

For substrates like 3-fluoro-4-iodopyridine, metalation has proven to be challenging. uniba.it The presence of the acidic protons on the difluoromethyl group in this compound introduces a competing reaction pathway. Research has shown that direct deprotonation of the CHF₂ group can occur preferentially over halogen-metal exchange or deprotonation at the C2 or C5 positions of the pyridine ring. acs.org For example, treatment of 3-(difluoromethyl)pyridine (B1298654) with a strong lithium amide base leads to the formation of a lithiated species at the difluoromethyl carbon, which can then be trapped with electrophiles like silyl (B83357) chlorides. acs.org This indicates that functionalization via metalation is more likely to occur at the CHF₂ group rather than through a halogen-metal exchange at the C-I bond under standard basic conditions. Alternative strategies, such as transition-metal-free, BF₃-mediated additions of organometallic reagents, may offer a pathway to functionalize the pyridine ring, though this has not been specifically reported for this substrate. nih.gov

Reactivity of the Difluoromethyl Group

The difluoromethyl group is not merely a passive spectator; its unique electronic properties and the acidity of its C-H bond allow for its own set of chemical transformations.

Mechanistic Investigations of C-F Bond Reactivity and Transformation

The CHF₂ group is a bioisostere for hydroxyl and thiol groups and can act as a hydrogen bond donor. rsc.orgmdpi.com While the C-F bond is generally strong, modern synthetic methods have enabled its activation and transformation. However, the more common reactive pathway for the CHF₂ group on a pyridine ring involves the deprotonation of its C-H bond.

The acidity of the proton in the CHF₂ group is enhanced by the two fluorine atoms and the electron-withdrawing nature of the pyridine ring. This allows for direct deprotonation with strong, non-nucleophilic bases. acs.org Studies on 3-(difluoromethyl)pyridine have demonstrated that treatment with a lithiated base generates a difluoro(3-pyridyl)methyllithium intermediate. This nucleophile can be trapped with various electrophiles, providing a route to compounds of the type Py-CF₂-E (where E is an electrophile). acs.org This deprotonative functionalization strategy has been used to access novel silylated pyridines. acs.org Furthermore, this reactivity has been harnessed in a one-pot Zweifel-type olefination, where the deprotonated difluoromethylpyridine reacts with a vinyl boronate pinacol ester (vinyl-BPin) and iodine to form a C-C bond, yielding a vinyl-difluoromethyl linkage. rsc.org

These findings suggest that the primary reactivity of the difluoromethyl group in this compound under basic conditions is C-H deprotonation, offering a synthetic handle that is orthogonal to the cross-coupling reactions at the C-I bond. Mechanistic investigations into direct C-F bond cleavage on such substrates often involve photoredox or transition metal catalysis, but these are less common than C-H functionalization for the CHF₂ group. rsc.org

Influence of the Difluoromethyl Group on Pyridine Reactivity

The difluoromethyl group (–CF2H) exerts a significant influence on the reactivity of the pyridine ring primarily through its strong electron-withdrawing nature. This effect is attributed to the high electronegativity of the two fluorine atoms. wikipedia.org This electron-withdrawing capability decreases the electron density of the aromatic pyridine ring, making it more susceptible to certain types of reactions while deactivating it towards others.

Specifically, the –CF2H group deactivates the pyridine ring towards electrophilic aromatic substitution (SEAr) by making the ring electron-poor. Conversely, this electronic characteristic makes the ring more susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the electron-withdrawing group. masterorganicchemistry.comnih.gov In this compound, the –CF2H group at the 3-position and the iodine atom at the 4-position work in concert to activate the C4 position for nucleophilic attack. The iodine atom serves as a good leaving group, and the –CF2H group helps to stabilize the negatively charged intermediate (a Meisenheimer-like complex) formed during the SNAr reaction. masterorganicchemistry.com

Furthermore, the electron-withdrawing nature of the difluoromethyl group lowers the pKa of the pyridine nitrogen, making it less basic compared to unsubstituted pyridine. This reduced basicity can influence reactions that involve the nitrogen atom, such as N-alkylation.

Pyridine Ring Functionalization and Derivatization

The presence of both a difluoromethyl group and an iodo substituent on the pyridine ring of this compound provides multiple avenues for functionalization and derivatization.

The 4-iodo substituent on the 3-(difluoromethyl)pyridine core is an excellent leaving group, making the compound a prime substrate for nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing –CF2H group at the 3-position further activates the 4-position towards nucleophilic attack. masterorganicchemistry.comnih.gov This allows for the displacement of the iodine atom by a wide range of nucleophiles, including amines, alcohols, and thiols, to generate a diverse array of 4-substituted-3-(difluoromethyl)pyridines.

SNAr reactions are generally favored by electron-withdrawing groups at the ortho and para positions relative to the leaving group, as they stabilize the anionic intermediate. masterorganicchemistry.com The reaction proceeds via a two-step addition-elimination mechanism. nih.gov The rate of these reactions can be influenced by the nature of the nucleophile, the solvent, and the reaction conditions. For instance, microwave irradiation has been shown to increase the yields of SNAr reactions with various amines. nih.gov

Table 1: Examples of Nucleophilic Aromatic Substitution (SNAr) Reactions This table is illustrative and based on general principles of SNAr on activated halopyridines. Specific yields for this compound may vary.

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Amine | n-Butylamine | 4-Alkylamino-3-(difluoromethyl)pyridine |

| Alcohol | Sodium Methoxide | 4-Methoxy-3-(difluoromethyl)pyridine |

| Thiol | Sodium Thiophenoxide | 4-(Phenylthio)-3-(difluoromethyl)pyridine |

The nitrogen atom of the pyridine ring in this compound can undergo N-alkylation to form pyridinium (B92312) salts. This reaction involves the attack of the nitrogen's lone pair on an alkyl halide or other alkylating agent. However, the electron-withdrawing difluoromethyl group reduces the nucleophilicity of the pyridine nitrogen, which can make N-alkylation more challenging compared to unsubstituted pyridine. rsc.org

A notable transformation is N-difluoromethylation, which introduces a –CF2H group directly onto the pyridine nitrogen. One method involves a two-step process starting with N-alkylation by ethyl bromodifluoroacetate, followed by in situ hydrolysis and decarboxylation to yield the N-difluoromethylated pyridinium salt. rsc.orgnih.govrsc.org The steric and electronic properties of substituents on the pyridine ring significantly affect the efficiency of this reaction. nih.gov While electron-donating groups can favor the reaction, significant steric hindrance around the nitrogen can impede it. rsc.org

Table 2: N-functionalization of Pyridine Derivatives This table is based on general methods for N-functionalization of pyridines.

| Reaction Type | Reagent Example | Product Type | Reference |

|---|---|---|---|

| N-Alkylation | Methyl Iodide | 1-Methyl-3-(difluoromethyl)-4-iodopyridinium iodide | nih.gov |

"Late-stage functionalization" refers to the introduction of chemical groups into a complex molecule at a late step in its synthesis. This is a crucial strategy in medicinal and agricultural chemistry for rapidly creating analogues of a lead compound. This compound is a valuable scaffold for such derivatization.

One approach involves activating the pyridine ring. This can be achieved by converting the pyridine to a pyridinium salt (as discussed in 3.3.2), which enhances the electrophilicity of the ring. These activated intermediates can then react with nucleophiles at different positions. For example, pyridinium salts formed under acidic conditions can exhibit electrophilic reactivity at the γ-position (C4). researchgate.net

Another strategy for late-stage derivatization is through metal-catalyzed cross-coupling reactions. The iodo group at the C4 position is particularly well-suited for reactions like Suzuki, Stille, or Sonogashira couplings, allowing for the introduction of a wide variety of aryl, vinyl, or alkynyl groups. While the primary focus here is not on cross-coupling, it's an important related reactivity. More directly related to the outline, the activation can come from forming intermediates like oxazino pyridines, which under basic conditions show nucleophilic reactivity at other positions, while their corresponding pyridinium salts under acidic conditions show electrophilic reactivity at the γ-position, allowing for regioselective functionalization. researchgate.net This switchable reactivity is a powerful tool for late-stage derivatization. researchgate.netnih.gov

Strategic Applications in Complex Chemical Synthesis

Role as a Privileged Building Block for Advanced Heterocyclic Construction

The 3-(difluoromethyl)pyridine (B1298654) scaffold is considered a privileged structure in medicinal chemistry and agrochemical design. The difluoromethyl (CF2H) group is a notable bioisostere for functional groups such as alcohols, thiols, or amines. rsc.org Its highly polarized C-H bond allows it to act as a competent hydrogen bond donor, which can lead to enhanced binding affinity with biological targets. rsc.org Furthermore, the incorporation of fluorine often improves the metabolic stability and lipophilicity of a molecule, properties that are critical for developing effective bioactive compounds. nih.gov

The presence of the iodine atom at the 4-position of the pyridine (B92270) ring provides a reactive handle for a wide array of cross-coupling reactions. This allows for the efficient introduction of the (difluoromethyl)pyridine moiety into more complex molecular frameworks. The C-I bond is highly susceptible to oxidative addition in metal-catalyzed reactions, making 3-(Difluoromethyl)-4-iodopyridine an ideal substrate for forming new carbon-carbon and carbon-heteroatom bonds. Its utility is underscored by the recognition of related structures, such as 4-(difluoromethyl)pyridin-2-amine (B599231), as essential building blocks for the large-scale production of clinical candidates. researchgate.net

Synthetic Pathways to Biologically Active Compounds Incorporating the 3-(Difluoromethyl)pyridine Moiety

The 3-(difluoromethyl)pyridine core is a key component in a variety of biologically active molecules. While direct synthetic examples starting from this compound are specific to proprietary development, the strategic importance of this class of compounds is well-documented through analogues. For instance, the related isomer, 4-(difluoromethyl)pyridin-2-amine, is a crucial intermediate in the synthesis of potent and selective kinase inhibitors targeting the mechanistic target of rapamycin (B549165) (mTOR) and phosphoinositide 3-kinase (PI3K). researchgate.net

The synthesis of these inhibitors highlights the value of the (difluoromethyl)pyridine scaffold. In one reported pathway, a related key intermediate, 2-chloro-4-iodopyridine (B15674), is used to construct the core structure, demonstrating the viability of using halopyridines as precursors. acs.org The difluoromethyl group in these inhibitors has been shown to augment mTOR kinase affinity compared to the trifluoromethyl analogue, showcasing the fine-tuning of biological activity that this group enables. researchgate.net Beyond pharmaceuticals, the 3-(difluoromethyl)pyrazole motif, a related heterocyclic structure, is important within the agrochemical industry, indicating the broad utility of the CF2H group in bioactive compound design. semanticscholar.org

Table 1: Examples of Biologically Active Compounds Containing a (Difluoromethyl)pyridine Moiety

| Compound Name | Target(s) | Therapeutic Area |

| PQR620 | mTOR | Oncology |

| PQR530 | PI3K/mTOR | Oncology |

This table showcases representative compounds whose syntheses rely on a (difluoromethyl)pyridine building block, illustrating the importance of this structural motif. researchgate.net

Late-Stage Functionalization of Complex Molecular Architectures

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves modifying a complex, drug-like molecule in the final steps of a synthesis to rapidly generate analogues for structure-activity relationship (SAR) studies. researchgate.net While the introduction of a difluoromethyl group is a common goal of LSF, this compound itself is not typically used as a reagent for this purpose. rsc.orgnih.gov

Instead, the focus of LSF is often on the modification of complex molecules that already contain the (difluoromethyl)pyridine core. The pyridine ring, particularly when part of an electron-deficient system, is amenable to various C-H functionalization reactions. researchgate.net For example, radical-based methods like the Minisci reaction can be employed to introduce alkyl or other functional groups onto the pyridine ring of a complex substrate, a technique highlighted in the modification of bioactive molecules like nevirapine. researchgate.net These strategies allow chemists to explore the chemical space around a core scaffold without having to redesign the entire synthesis from the beginning.

Utility in the Synthesis of Fused Pyridine Ring Systems and Polyheterocycles

The reactivity of the iodo-substituent in this compound makes it a highly valuable precursor for the construction of fused pyridine rings and other polyheterocyclic systems. The carbon-iodine bond is an ideal site for transition-metal-catalyzed cross-coupling reactions, which are fundamental tools for building molecular complexity. nih.gov

Established synthetic methods that are directly applicable to this compound include:

Suzuki Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst to form a new C-C bond. This can be used to append another heterocyclic ring or a side chain that can undergo subsequent cyclization.

Sonogashira Coupling: Palladium/copper-catalyzed reaction with a terminal alkyne. unlv.edu The resulting alkynylpyridine is a versatile intermediate that can be cyclized through various pathways (e.g., intramolecular hetero-Diels-Alder reaction, transition-metal-catalyzed cycloisomerization) to form bicyclic or polycyclic aromatic systems.

Heck Coupling: Palladium-catalyzed reaction with an alkene to introduce an alkenyl side chain, which can then be used in further cyclization reactions.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form aminopyridines, which are precursors to nitrogen-containing fused systems like pyrido[4,3-d]pyrimidines. acs.org

These reactions leverage the reactivity of the iodo-position to build out complex heterocyclic frameworks around the core 3-(difluoromethyl)pyridine structure.

Table 2: Representative Cross-Coupling Reactions for Heterocycle Synthesis

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Bond |

| Suzuki Coupling | R-B(OH)2 | Pd(PPh3)4 / Base | C-C |

| Sonogashira Coupling | R-C≡CH | PdCl2(PPh3)2 / CuI / Base | C-C(sp) |

| Buchwald-Hartwig Amination | R2NH | Pd catalyst / Ligand / Base | C-N |

This table summarizes key reactions applicable to this compound for the synthesis of more complex molecules.

Theoretical and Mechanistic Investigations

Computational Chemistry Approaches for Reaction Mechanism Elucidation

The elucidation of reaction mechanisms involving 3-(difluoromethyl)-4-iodopyridine would heavily rely on computational chemistry, particularly Density Functional Theory (DFT). researchgate.net DFT calculations are a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states, intermediates, and the calculation of activation energies. researchgate.net

Prediction and Analysis of Regioselectivity and Diastereoselectivity

Regioselectivity: The primary site of reactivity on this compound is expected to be the carbon-iodine bond. The iodine atom at the 4-position is a good leaving group, making this site highly susceptible to nucleophilic attack or insertion of a metal catalyst in cross-coupling reactions. Computational models can predict and rationalize this regioselectivity by calculating the bond dissociation energies and the electrostatic potential map of the molecule. The electron-withdrawing nature of the difluoromethyl group at the 3-position would influence the electron density distribution in the pyridine (B92270) ring, further activating the C4-position towards certain reagents. Machine learning models, trained on datasets of similar reactions, are also emerging as a tool to predict regioselectivity in C-H functionalization reactions, although specific models for this compound are not yet developed. nih.gov

Diastereoselectivity: The potential for diastereoselectivity would arise if a reaction involving this compound creates a new chiral center in the presence of an existing one. For instance, if a prochiral nucleophile attacks the pyridine ring or a substituent, two diastereomeric products could be formed. Theoretical calculations can be used to predict the diastereomeric ratio by modeling the transition states leading to each diastereomer. The difference in the calculated free energies of these transition states would correspond to the expected selectivity. The steric and electronic effects of the difluoromethyl group and the iodine atom would be critical factors in determining the facial selectivity of such reactions.

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical calculations, primarily using DFT, provide deep insights into the electronic structure and inherent reactivity of this compound. nih.gov

Electronic Properties: Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability. Analysis of the molecular orbitals would reveal the distribution of electron density. For this compound, the LUMO is expected to be localized significantly on the pyridine ring, particularly at the C4 and C2 positions, indicating susceptibility to nucleophilic attack. The HOMO would likely have significant contributions from the lone pairs of the nitrogen and iodine atoms.

Reactivity Descriptors: Fukui functions and dual descriptor analysis, derived from quantum chemical calculations, can be used to predict the most reactive sites for electrophilic, nucleophilic, and radical attack. For this compound, these descriptors would likely confirm the C4 position as the primary site for reactions involving electrophiles or metal catalysts, and the nitrogen atom as a potential site for protonation or coordination.

A hypothetical table of calculated electronic properties for this compound is presented below. These values are illustrative and would require specific DFT calculations to be confirmed.

| Property | Predicted Value (Illustrative) | Significance |

| HOMO Energy | -8.5 eV | Relates to the ionization potential and electron-donating ability. |

| LUMO Energy | -1.2 eV | Relates to the electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | 7.3 eV | Indicates chemical reactivity and kinetic stability. |

| Dipole Moment | ~2.5 D | Reflects the overall polarity of the molecule. |

Spectroscopic Analysis in Mechanistic Delineation

Spectroscopic techniques are indispensable for characterizing intermediates and products, thereby providing experimental evidence to support or refute proposed reaction mechanisms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR would be the primary tools for characterizing this compound and its reaction products.

¹H NMR: Would show distinct signals for the aromatic protons on the pyridine ring and a characteristic triplet for the proton of the difluoromethyl group due to coupling with the two fluorine atoms.

¹³C NMR: Would provide information on the carbon skeleton. The carbon attached to the iodine would show a characteristic low-field shift, while the carbon of the difluoromethyl group would appear as a triplet due to C-F coupling.

¹⁹F NMR: Would show a doublet for the difluoromethyl group, confirming its presence.

In mechanistic studies, NMR can be used to monitor the progress of a reaction, identify intermediates (if they are sufficiently stable), and determine the structure of the final products, including their stereochemistry.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of this compound and its derivatives by providing a highly accurate mass measurement. In mechanistic studies, MS can be used to detect reaction intermediates, even transient ones, and to analyze the isotopic patterns of labeled reagents to trace their path through a reaction sequence.

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the functional groups present in the molecule. Characteristic vibrational frequencies for the C-F bonds of the difluoromethyl group, the C-I bond, and the aromatic C-H and C=N bonds of the pyridine ring would be expected. Changes in the IR spectrum during a reaction can indicate the consumption of starting materials and the formation of new functional groups in the products.

A summary of expected spectroscopic data for this compound is provided below. These are predicted ranges and would need experimental verification.

| Technique | Expected Observations (Illustrative) |

| ¹H NMR | Aromatic protons (δ 7.0-8.5 ppm), CHF₂ proton (triplet, δ 6.5-7.0 ppm) |

| ¹³C NMR | Aromatic carbons (δ 120-160 ppm), C-I (δ ~100 ppm), CHF₂ (triplet, δ ~115 ppm) |

| ¹⁹F NMR | Doublet (δ -110 to -120 ppm) |

| IR (cm⁻¹) | C-F stretch (1100-1000), C-I stretch (~500), Aromatic C-H stretch (3100-3000) |

| HRMS (m/z) | [M+H]⁺ corresponding to the exact mass of the protonated molecule |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.